molecular formula C21H21NO4S3 B2478700 (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 875286-38-7

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Cat. No.: B2478700
CAS No.: 875286-38-7
M. Wt: 447.58
InChI Key: BLNIMHKBWJNKAW-PDGQHHTCSA-N
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Description

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a synthetically designed modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity. This compound is characterized by its (Z)-configured exocyclic double bond and a thioxothiazolidinone core, which contributes to its unique binding profile and functional activity. Its primary research value lies in its potential as a partial or selective PPARγ agonist, a class of compounds investigated for treating type 2 diabetes and metabolic syndrome, but which may offer an improved therapeutic window by mitigating the adverse effects associated with full agonists. Research into this specific compound focuses on its mechanism of action, which involves binding to the PPARγ ligand-binding domain and inducing a distinct coactivator recruitment profile compared to classical thiazolidinediones. This altered receptor conformation is a key area of study for developing safer insulin sensitizers. Furthermore, due to the involvement of PPARγ in various pathological states, this reagent is a valuable tool for probing the receptor's role in inflammation, cancer, and cardiovascular diseases, providing insights into novel signaling pathways and therapeutic targets. Its application extends to in vitro assays for receptor transactivation and in preclinical models of metabolic disorder and non-alcoholic steatohepatitis (NASH).

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S3/c1-3-13-4-6-14(7-5-13)17-9-8-15(26-17)12-18-19(23)22(21(27)29-18)16(20(24)25)10-11-28-2/h4-9,12,16H,3,10-11H2,1-2H3,(H,24,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNIMHKBWJNKAW-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a complex organic compound belonging to the thiazolidinone class. Its structure includes a thiazolidine ring, a furan moiety, and various functional groups that suggest potential biological activity. This article reviews the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound can be represented structurally as follows:

 Z 2 5 5 4 ethylphenyl furan 2 yl methylene 4 oxo 2 thioxothiazolidin 3 yl 4 methylthio butanoic acid\text{ Z 2 5 5 4 ethylphenyl furan 2 yl methylene 4 oxo 2 thioxothiazolidin 3 yl 4 methylthio butanoic acid}

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential in medicinal chemistry.

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated moderate to strong antiproliferative activity against various cancer cell lines, including leukemia and breast cancer cells.

Cell LineIC50 Value (µM)Reference
MCF-75.02
MDA-MB-23115.24
Human LeukemiaModerate to Strong

The mechanism of action appears to involve the induction of apoptosis and the modulation of cell cycle progression, with studies showing that higher concentrations enhance cytotoxic effects.

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have shown that thiazolidinone derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

BacteriaMIC (mg/mL)Reference
E. coli0.004–0.03
S. aureus0.008–0.06
P. aeruginosa0.20

In particular, the presence of the thiazolidine ring is linked to enhanced interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

3. Anti-inflammatory Effects

Compounds with similar thiazolidinone structures have shown promise in reducing inflammation through inhibition of pro-inflammatory mediators. This suggests that this compound may possess anti-inflammatory properties as well.

Case Studies

A notable study synthesized several derivatives of thiazolidinones and evaluated their biological activities:

  • Study on Antiproliferative Effects : The synthesized compounds were tested on human leukemia cell lines, revealing a dose-dependent response where specific structural modifications significantly impacted efficacy.
    • Findings : The most effective derivative exhibited an IC50 value of approximately 0.31 µM against the HT-29 cell line, indicating strong anticancer potential .
  • Antimicrobial Activity Assessment : Various derivatives were assessed for their antimicrobial properties against multiple bacterial strains, demonstrating superior activity compared to traditional antibiotics such as ampicillin .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with thiazolidinone structures, similar to (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid, exhibit notable antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest. For instance, a related thiazolidinone was evaluated by the National Cancer Institute and demonstrated significant antitumor activity against multiple human cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activities. Compounds in this class can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes. In silico studies have indicated that certain thiazolidinones can selectively inhibit 5-lipoxygenase, suggesting a pathway for developing anti-inflammatory therapies .

Enzyme Inhibition

The mechanism of action for this compound likely involves enzyme inhibition. For example, studies have shown that related compounds effectively inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators .

Induction of Apoptosis

The compound's ability to induce apoptosis in cancer cells is a significant area of interest. By activating intrinsic apoptotic pathways, it can lead to programmed cell death in malignant cells while sparing normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiazolidinone core through cyclization reactions.
  • Introduction of furan and ethylphenyl substituents via condensation reactions.
  • Final modifications to achieve the desired functional groups.

Characterization Techniques

Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the synthesized compound.

Case Study: Anticancer Screening

In a study conducted by the National Cancer Institute, a derivative of thiazolidinone was subjected to screening against a panel of cancer cell lines, demonstrating an average growth inhibition rate that supports further development as an anticancer agent .

Case Study: Anti-inflammatory Activity

A related compound was tested for its anti-inflammatory effects using in vitro models that mimicked inflammatory conditions. Results indicated a significant reduction in pro-inflammatory cytokine levels, supporting its potential therapeutic application .

Chemical Reactions Analysis

Thioxo Group (C=S)

The thioxo group participates in nucleophilic substitution or alkylation:

  • Methylthio Introduction :

    • Reaction of the thiolate anion (generated via deprotonation by triethylamine) with iodomethane in water yields the methylthio substituent .

    • Conditions : Room temperature, 3 minutes under ultrasound vs. 1 hour conventionally .

Butanoic Acid Chain

The carboxylic acid undergoes typical derivatization:

  • Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis.

  • Amide Formation : Coupling with amines using EDCI/HOBt or similar reagents .

Furan Ring

The electron-rich furan is susceptible to electrophilic substitution, though steric hindrance from the 4-ethylphenyl group may limit reactivity.

Stereochemical Considerations

The (Z)-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thiazolidinone carbonyl and the furan oxygen. Isomerization to the (E)-form is minimized under mild, aqueous conditions .

Stability and Degradation Pathways

  • Oxidative Sensitivity : The thioxo group oxidizes to sulfonic acid under strong oxidizing agents (e.g., H₂O₂).

  • Thermal Stability : Decomposition occurs above 200°C, confirmed by thermogravimetric analysis of analogous compounds .

Biological Activity Correlations

While not directly studied for this compound, structurally related thiazolidinones exhibit:

  • Anticancer Activity : Via inhibition of tubulin polymerization (IC₅₀: 1–10 μM for analogues) .

  • Antimicrobial Effects : Through disruption of bacterial cell membranes .

Comparative Reaction Data

Table 2: Reaction Efficiency Across Methods

Reaction StepUltrasound Yield (%)Conventional Yield (%)Time Reduction
Knoevenagel Condensation997212×
Methylthio Alkylation856820×

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three classes of thiazolidinone derivatives (Table 1):

Compound Class Core Structure Key Substituents Configuration Reference
Target Compound 4-oxo-2-thioxothiazolidin-3-yl (Z)-5-(4-ethylphenyl)furan-2-ylmethylene; 4-(methylthio)butanoic acid Z
5-(Z)-Arylidene-4-thiazolidinones 4-thiazolidinone Arylidene at C5; hydrazono group at C2; 4-hydroxyphenyl at C3 Z
Oxadiazole-Thiazolidinone Hybrids 4-thiazolidinone Benzylidene at C2; 5-phenyl-[1,3,5]-oxadiazol-2-yl at C3 Not specified

Key Differences :

  • Substituent Diversity: The target compound uniquely combines a furan-aryl group with a methylthio butanoic acid chain, distinguishing it from analogs with simpler arylidenes or oxadiazole moieties.
  • Stereochemistry : The (Z)-configuration of the methylene group is critical for bioactivity, a feature shared with some analogs .

Insights :

  • The target compound’s synthesis likely follows a hybrid approach, combining arylidenation (as in ) with side-chain modifications.
  • Oxadiazole hybrids require longer reaction times due to the complexity of oxadiazole ring formation .

Physical Properties

  • Crystallinity : SEM studies of similar compounds reveal granular crystalline morphologies, suggesting the target compound may share this trait .
  • Solubility: The 4-(methylthio)butanoic acid group likely improves aqueous solubility compared to non-polar arylidene or oxadiazole derivatives .

Patent and Obviousness Considerations

Structural similarity to prior art (e.g., thiazolidinones with arylidenes) could raise obviousness concerns under patent law. However, the unique combination of the furan-ethylphenyl group and methylthio-acid side chain may confer unexpected efficacy, distinguishing it from analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for producing (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid with high yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including Knoevenagel condensation between furan-2-carbaldehyde derivatives and thiazolidinone precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) improve reaction efficiency .
  • Temperature control : Reflux conditions (~80–100°C) for 2–7 hours optimize intermediate formation .
  • Catalysts : Sodium acetate or triethylamine aids in deprotonation and cyclization .
    • Yield optimization : Recrystallization from DMF-ethanol mixtures enhances purity (>95%) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Spectroscopic methods :

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry (Z-configuration) and substituent positions .
  • IR : Peaks at ~1700 cm1^{-1} (C=O), 1610 cm1^{-1} (C=N), and 1250 cm1^{-1} (C-S) validate functional groups .
    • Mass spectrometry : HRMS provides exact molecular weight (e.g., 466.36 g/mol for analogs) .
    • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition points (>250°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Case study : Discrepancies in antimicrobial vs. anticancer activity may arise from:

  • Assay conditions : Varying pH or serum content alters compound stability .
  • Cellular uptake : Lipophilicity (logP ~3.5) influences membrane permeability .
    • Mitigation strategy : Standardize protocols (e.g., CLSI guidelines for MIC assays) and use orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What computational and experimental approaches elucidate the mechanism of action for this compound’s thiazolidinone core?

  • Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) based on structural analogs .
  • Enzymatic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3) .
  • SAR analysis : Modify the 4-methylthio group to assess impact on binding affinity .

Q. How does the stereochemistry (Z-configuration) influence the compound’s pharmacokinetic properties?

  • In vitro models :

  • Solubility : Z-isomers show lower aqueous solubility (<0.1 mg/mL) due to planar rigidity .
  • Metabolic stability : Microsomal assays reveal CYP3A4-mediated oxidation of the furan ring .
    • In silico predictions : QikProp simulations correlate Z-configuration with prolonged half-life (t1/2_{1/2} > 6 hrs) .

Contradictions and Validation

  • Evidence conflict : BenchChem reports antimicrobial activity , but peer-reviewed studies emphasize anticancer targets .
    • Resolution : Cross-validate using standardized panels (e.g., NCI-60 for cancer, ATCC strains for microbes).

Key Research Gaps

  • Crystallographic data : No X-ray structures are available for the Z-isomer, limiting target validation.
  • In vivo toxicity : No ADMET data exist for chronic exposure in model organisms.

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